molecular formula C16H23NO5S B027675 tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 103057-45-0

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B027675
CAS No.: 103057-45-0
M. Wt: 341.4 g/mol
InChI Key: MWACHFODPQVXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS: 139986-03-1) is a Boc-protected pyrrolidine derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 3-position. Its molecular formula is C₁₆H₂₃NO₅S, with a molecular weight of 341.42 g/mol . The compound is stored at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . It serves as a key intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the tosyloxy group acts as a leaving group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tosyloxy reagents under controlled conditions. One common method includes the reaction of 3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the nitrogen atom with a tert-butyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H23NO5S
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate

The compound features a pyrrolidine ring substituted with a tert-butyl group and a tosyloxy group, making it a versatile intermediate in organic synthesis.

Organic Synthesis

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to act as a leaving group in nucleophilic substitution reactions is particularly valuable. The tosyloxy group enhances the compound's reactivity, facilitating the introduction of various functional groups into the pyrrolidine ring .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of new therapeutic agents. It acts as a building block for biologically active molecules, which can lead to the discovery of novel pharmaceuticals targeting various diseases . For instance, derivatives of pyrrolidine compounds have been studied for their potential as beta-3 adrenergic receptor agonists, indicating possible applications in metabolic regulation and obesity treatment .

Enzyme Mechanism Studies

The compound is also employed in biological studies to investigate enzyme mechanisms. Its structural features allow researchers to explore how enzymes interact with substrates and inhibitors, contributing to a better understanding of biochemical pathways .

Industrial Applications

In industry, this compound is used in the production of fine chemicals and specialty materials. Its synthetic versatility makes it suitable for large-scale chemical manufacturing processes where precision and efficiency are paramount .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the synthesis of various pyrrolidine derivatives using this compound as an intermediate. The reactions were conducted under optimized conditions using p-toluenesulfonyl chloride and triethylamine as catalysts, resulting in high yields and purity .

Research focused on evaluating the biological activity of compounds derived from this compound showed promising results as potential beta-3 adrenergic receptor agonists. These findings suggest that modifications to the pyrrolidine structure can enhance pharmacological properties relevant to metabolic diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves nucleophilic substitution at the tosyloxy group. The tosyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Tosyloxy vs. Mesyloxy vs. Nitrophenoxy

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity & Applications
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate 139986-03-1 C₁₆H₂₃NO₅S 341.42 Tosyloxy (SO₂C₆H₄CH₃) High leaving-group ability; used in SN2 reactions. Bulkier structure reduces solubility.
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 141699-57-2 C₁₀H₁₉NO₅S 265.33 Mesyloxy (SO₂CH₃) Smaller substituent enhances solubility in polar solvents. Moderately reactive in SN2.
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate 218944-23-1 C₁₅H₂₀N₂O₅ 308.33 4-Nitrophenoxy (O-C₆H₄NO₂) Electron-withdrawing nitro group increases electrophilicity. Used in aromatic substitutions.

Key Differences :

  • Tosyloxy vs. Mesyloxy : Tosyl’s bulkiness slows reaction kinetics compared to mesyl but stabilizes transition states in SN2 reactions .
  • Tosyloxy vs. Nitrophenoxy: Nitrophenoxy’s strong electron-withdrawing nature enhances electrophilicity but may require harsher reaction conditions.

Ring System Variations: Pyrrolidine vs. Piperidine

Compound Name CAS No. Ring System Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate 139986-03-1 Pyrrolidine (5-membered) C₁₆H₂₃NO₅S 341.42 Higher ring strain increases reactivity. Common in bioactive molecule synthesis.
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate - Piperidine (6-membered) C₁₁H₂₁NO₅S 279.35 Reduced ring strain enhances stability. Increased lipophilicity for membrane penetration.

Key Differences :

  • Pyrrolidine’s smaller ring size confers higher reactivity in ring-opening reactions, while piperidine derivatives are more stable and lipophilic.

Functional Group Complexity: Pyridine and Isoquinoline Derivatives

Compound Name CAS No. Key Structural Features Molecular Weight (g/mol) Applications
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate - Pyridine ring with Br, dimethoxymethyl ~450 (estimated) Aromatic interactions in drug design; bromo group enables cross-coupling.
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) - Isoquinoline with Cl, OH ~480 (estimated) Anticancer research due to isoquinoline’s DNA intercalation potential.

Key Differences :

  • Pyridine/isoquinoline derivatives introduce aromaticity and planar structures, enabling π-π stacking in biological targets.

Stereochemical Variations: Enantiomers

Compound Name CAS No. Configuration Molecular Weight (g/mol) Biological Relevance
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate 139986-03-1 R 341.42 Preferred enantiomer in chiral synthesis; potential for targeted bioactivity.
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate 218944-23-1 S 308.33 Mirror-image reactivity; may interact differently with enzymes or receptors.

Key Differences :

  • Enantiomers exhibit divergent biological activities due to stereospecific binding.

Biological Activity

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine/threonine kinases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester. Its molecular formula is C16H23NO5SC_{16}H_{23}NO_5S, which indicates the presence of functional groups that contribute to its reactivity and biological potential.

Property Details
Molecular FormulaC16H23NO5SC_{16}H_{23}NO_5S
Molecular Weight345.43 g/mol
Key Functional GroupsTosyloxy, Carboxylate
SolubilitySoluble in organic solvents

The primary mode of action for this compound involves nucleophilic substitution at the tosyl group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring, facilitating the formation of amide bonds when reacted with nucleophiles such as primary or secondary amines. This property is particularly useful in synthesizing biologically active derivatives.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of serine/threonine kinases. These kinases are crucial in regulating various cellular processes including growth, proliferation, and survival, making them important targets in cancer therapy.

Inhibition of Kinases

Studies have shown that this compound can inhibit specific kinases implicated in hyperproliferative diseases, including cancer. For example:

  • Serine/Threonine Kinases : Inhibitors have been shown to affect pathways associated with cell growth and proliferation, potentially leading to reduced tumor growth.
  • Case Study : A related study demonstrated that pyrrolidine derivatives exhibited potent inhibitory effects on p21-activated protein kinases (PAKs), which are involved in cancer progression.

Research Findings

Recent studies have highlighted the versatility of this compound in synthetic chemistry and its potential therapeutic applications:

  • Synthetic Applications : The compound has been utilized in various synthetic pathways involving lithium triethylborohydride, showcasing its utility in organic synthesis.
  • Biological Assays : Assays targeting specific kinases have been employed to evaluate the potency of related compounds, indicating promising results for drug development.
  • Pharmacokinetics : The compound exhibits high gastrointestinal absorption, which is favorable for oral bioavailability.

Comparative Analysis with Related Compounds

Compound Activity Target Kinase
This compoundInhibitorSerine/Threonine Kinases
(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylatePotential beta-3 adrenergic receptor agonistBeta-3 Adrenergic Receptors
tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylateAltered biological activityVarious Kinases

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via tosylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate using tosyl chloride (TsCl) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base. Reaction conditions (e.g., 0–20°C, anhydrous environment) are critical to minimize side reactions like hydrolysis of the tosyl group. Purification typically involves flash column chromatography (e.g., hexane/EtOAc gradients) to isolate the product in moderate yields (~60–70%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on 1H/13C NMR and HRMS :

  • 1H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), pyrrolidine protons (δ 3.2–3.6 ppm), and aromatic tosyl protons (δ 7.7–7.8 ppm).
  • 13C NMR : Signals for the carbonyl (155–160 ppm), tosyl sulfone (145 ppm), and tert-butyl carbons (28–30 ppm).
  • HRMS : Calculated [M+H]+ = 356.45 (C17H26NO5S), with deviations <2 ppm confirming purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 2–8°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the tosyloxy group. Avoid exposure to moisture, acids, or bases, which may cleave the tert-butyl carbamate or tosyl ester .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes?

Use chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation derivatives) to control stereochemistry at the pyrrolidine C3 position. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D values) confirm enantiomeric excess. For example, (R)-configured derivatives show distinct optical rotations (e.g., [α]25D −55.0 in CHCl3) compared to racemic mixtures .

Q. What strategies mitigate competing side reactions (e.g., elimination or over-tosylation) in large-scale syntheses?

  • Temperature control : Maintain ≤20°C during TsCl addition to suppress elimination.
  • Stoichiometry : Use 1.05–1.1 equivalents of TsCl to minimize di-tosylated byproducts.
  • Workup : Quench excess TsCl with ice-cold water and extract with DCM to isolate the product .

Q. How does this compound serve as a precursor in drug discovery?

The tosyloxy group acts as a leaving group for nucleophilic substitution (e.g., with amines or thiols) to generate pyrrolidine derivatives. For example:

  • React with Grignard reagents to form C-C bonds at C3.
  • Substitute with azides for click chemistry applications.
  • Convert to amines via SN2 displacement for bioactive molecule synthesis (e.g., kinase inhibitors) .

Q. What computational methods predict reactivity trends for modifications at the C3 position?

DFT calculations (e.g., Gaussian 09) model transition states for substitution reactions. Parameters like Fukui indices identify nucleophilic/electrophilic sites, while steric maps (e.g., using PyMol) guide regioselectivity in crowded pyrrolidine systems .

Q. Data Contradictions and Resolution

Q. Conflicting NMR data for this compound derivatives: How to resolve ambiguities?

Discrepancies in δ values (e.g., tosyl aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, HSQC confirms coupling between pyrrolidine CH2 (δ 3.4 ppm) and carbons adjacent to the tosyl group .

Q. Why do HRMS results occasionally show mass deviations >5 ppm despite high purity?

Adduct formation (e.g., [M+Na]+) or isotopic splitting (e.g., bromine in analogs) can skew results. Use ESI-MS in positive/negative ion modes and compare with theoretical isotopic patterns (e.g., using ChemDraw) .

Q. Methodological Workflow

Stepwise protocol for synthesizing and characterizing this compound:

  • Synthesis :

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

Add DMAP (0.1 eq) and TEA (3.0 eq) at 0°C.

Add TsCl (1.1 eq) dropwise, stir at 20°C for 12 hr.

Quench with H2O, extract with DCM, dry (Na2SO4), and concentrate.

  • Purification : Flash chromatography (hexane/EtOAc 7:3).
  • Characterization : 1H NMR, 13C NMR, HRMS .

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACHFODPQVXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544547
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103057-45-0
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103057-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-tert-butoxycarbonylpyrrolidin-3-ol (19.8 g, 0.106 mol) in pyridine (200 ml) at 0° C. under nitrogen was added tosyl chloride (22.3 g, 0.117 mol) portionwise. Stir at 0° C. for 2 hr, warm to room temperature and stir at room temperature overnight. The pyridine was evaporated in vacuo and the residue was partioned between EtOAc and saturated aqueous citric acid (200 ml each). The aqueous layer was extracted with EtOAc (2×200 ml) and the combined organics were dried (sodium sulphate), filtered and evaporated to leave an oil which was purified by flash silica gel column chromatography using 10% EtOAc/cyclohexane as eluent to give in F40-85 an oil. The oil was dissolved in a small volume of cyclohexane/diethylether (5:1, 50 ml), cooled and scratched with a spatula to induce crystallisation. The resulting solid was filtered to give tert-butyl 3-[(4-methylphenyl)sulfonyl]oxy-1-pyrrolidinecarboxylate (10.5 g, 29%) as a white solid. Rf in EtOAc/cyclohexane=0.13. 1H NMR (CDCl3, 250 MHz): 7.79 (2H, d), 7.35 (2H, d), 5.04 (1H, m), 3.43 (4H, m), 2.46 (3H, s), 2.03-2.20 (2H, bm), 1.43 (9H, s).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
cyclohexane diethylether
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.9 g, 5.02 mmol) in anhydrous pyridine (10 mL) at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.0 g, 5.27 mmol). The suspension was allowed to warm to room temperature and stirred for 24 h. After this time, the suspension was poured onto crushed ice and extracted with EtOAc. The organic layer was separated, washed with water, brine, dried (MgSO4) and concentrated under reduced pressure to give the title compound (15) (1.1 g, 69%) as a light yellow colored solid. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.94-5.17 (m, 1H), 3.33-3.56 (m, 4H), 2.46 (s, 3H), 1.79-2.28 (m, 2H), 1.43 (s, 9H); MS (APCI, M+H+) C16H24NO5S, calcd. 342.1. found 286.1.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.